9-Azaspiro[5.6]dodecane
Overview
Description
9-Azaspiro[5.6]dodecane is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom integrated into the ring system. The molecular formula of this compound is C11H21N, and it has a molecular weight of 167.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azaspiro[5.6]dodecane can be achieved through various methods. One notable approach involves the Diels-Alder reaction, where an α-methylene caprolactam reacts with a diene in the presence of a Cu(II) and (S,S)-tBu-BOX complex catalyst. This method is particularly useful for creating the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for 9-Azaspiro[5The production typically involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 9-Azaspiro[5.6]dodecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The nitrogen atom in the spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the spirocyclic structure .
Scientific Research Applications
9-Azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold in the synthesis of complex molecules and natural product analogs.
Biology: It is used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Medicine: this compound is explored for its potential therapeutic properties, including its use as a building block in drug discovery.
Mechanism of Action
The mechanism of action of 9-Azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure plays a crucial role in these interactions, allowing the compound to bind to various biological targets. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atom and the presence of a double bond.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic framework, providing different chemical properties and reactivity.
Uniqueness: 9-Azaspiro[5.6]dodecane is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This configuration imparts distinct physicochemical properties and reactivity, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
9-azaspiro[5.6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-5-11(6-3-1)7-4-9-12-10-8-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAATVZJDIHKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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